反-环辛烯

描述

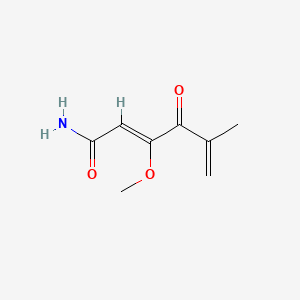

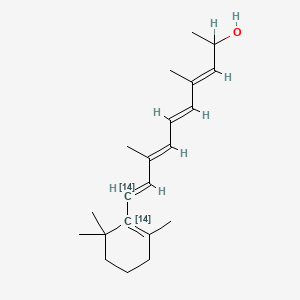

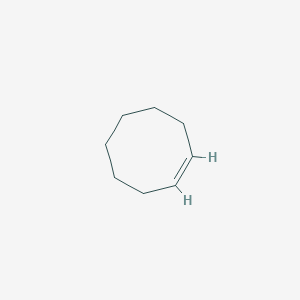

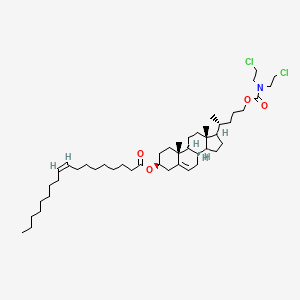

Trans-Cyclooctene is a cyclic hydrocarbon with the formula [– (CH 2) 6 CH=CH–], where the two C–C single bonds adjacent to the double bond are on opposite sides of the latter’s plane . It is a colorless liquid with a disagreeable odor . Trans-cyclooctenes are useful in strain-promoted, copper-free, click chemistry cycloaddition reactions with 1, 2, 4, 5-tetrazines .

Synthesis Analysis

Trans-Cyclooctene was first synthesized on a preparatory scale by Arthur C. Cope with a Hofmann elimination reaction of N,N,N -trimethylcyclooctylammonium iodide . The reaction gives a mixture of cis and trans isomers, and the trans isomer is selectively trapped as a complex with silver nitrate . Other methods exist where the trans isomer is synthesized from the cis isomer in several synthetic steps . For instance, it can be prepared in almost 100% yield by converting the cis isomer to 1,2-epoxycyclooctane (“cyclooctene oxide”) followed by reactions with lithium diphenylphosphide ( LiPPh 2) and with methyl iodide CH 3I .Molecular Structure Analysis

A planar arrangement of the ring carbons would be too strained, and therefore the stable conformations of the trans form have a bent (non-planar) ring . Computations indicate that the most stable “crown” conformation has the carbon atoms alternately above and below the plane of the ring . A “half-chair” conformation, with about 6 kcal/mol higher energy, has carbons 2,3,5,6, and 8 on the same side of the plane of carbons 1,4, and 7 .Chemical Reactions Analysis

Trans-cyclooctenes are useful in strain-promoted, copper-free, click chemistry cycloaddition reactions with 1, 2, 4, 5-tetrazines . This cyclooctene will react with tetrazine functionalized compounds or biomolecules, without the need for a catalyst, to result in a stable covalent linkage .Physical And Chemical Properties Analysis

Trans-Cyclooctene is a colorless liquid with a disagreeable odor . It has a chemical formula of C8H14 and a molar mass of 110.200 g·mol −1 . It has a density of 0.848 g/mL . Its melting point is −59 °C (−74 °F; 214 K) and boiling point is 143 °C (1 atm); 68-72 °C (100 torr) .科学研究应用

Bioorthogonal Labeling

反生物同位素标记在与s-四氮唑反应时,反-环辛烯表现出极高的效果。这种应用在化学生物学和核医学中至关重要,因为即使在低浓度下,它也具有快速的反应性,这归因于其受限的烯烃结构 (Selvaraj & Fox, 2013)。

流动光化学合成

已经开发了用于反-环辛烯的流动光化学合成方法,可以获得各种官能化的反-环辛烯。这些方法涉及金属络合,已被证明对于可扩展和高效的生产至关重要,这对于反生物同位素化学应用至关重要 (Pigga & Fox, 2019)。

卤内酯化反应中的催化作用

反-环辛烯在卤内酯化反应中被用作高效催化剂,包括溴内酯化和碘内酯化。反-环辛烯的独特结构,特别是其受限的烯烃,对其在这些过程中的出色催化性能至关重要 (Einaru et al., 2018)。

四氮唑连接中的应用

反-环辛烯在四氮唑连接中被广泛应用,这是一种反生物同位素反应,即使在低浓度下也非常快速和选择性。这种应用在蛋白质修饰和其他生物学背景中非常重要 (Blackman et al., 2008)。

放射化学

在反生物同位素放射化学中,反-环辛烯发挥着关键作用。开发了一种与反-环辛烯醇反应的碳-11标记四氮唑,这展示了其在将放射性探针与医学成像中的靶向载体结合中的重要性 (Herth et al., 2013)。

聚合物化学

反-环辛烯在聚合物科学中也非常重要。其聚合物化学,特别是在形成环开环醚交换聚合物方面,是创造具有特定性能的新材料的重点 (Farrell & Beers, 2017)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

cyclooctene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-2-4-6-8-7-5-3-1/h1-2H,3-8H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYYVOIYTNXXBN-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC=CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC/C=C/CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316275 | |

| Record name | trans-Cyclooctene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

931-89-5 | |

| Record name | trans-Cyclooctene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Cyclooctene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Cyclooctene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

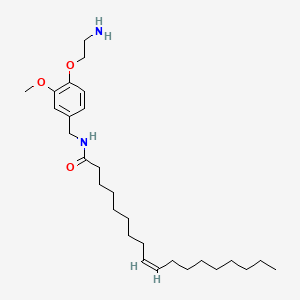

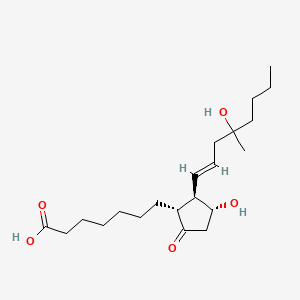

![methyl 5-[(4R,5R)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B1233412.png)

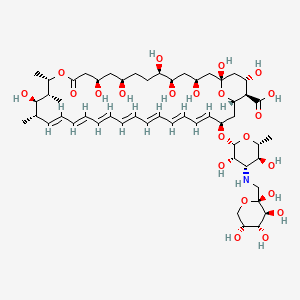

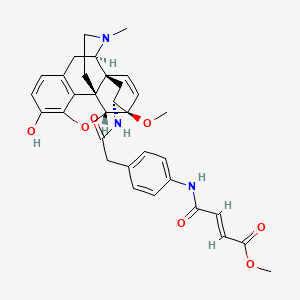

![[(2R)-2-[[(Z)-heptadec-10-enyl]carbamoyloxy]-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1233414.png)